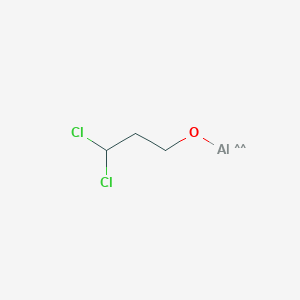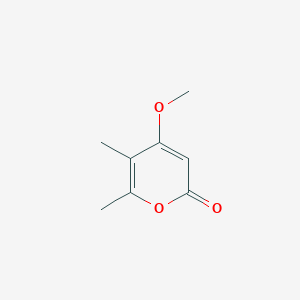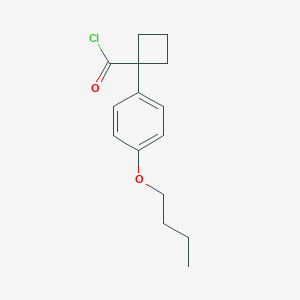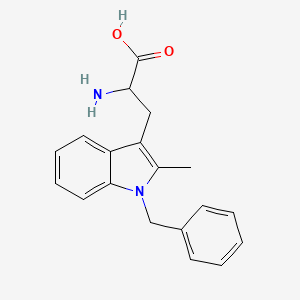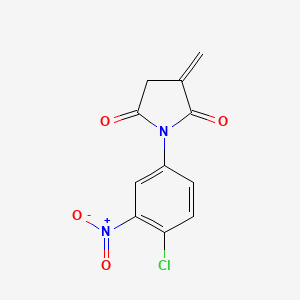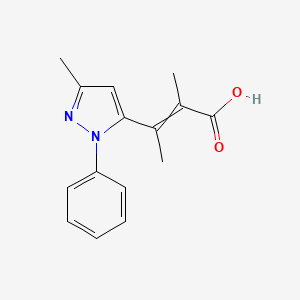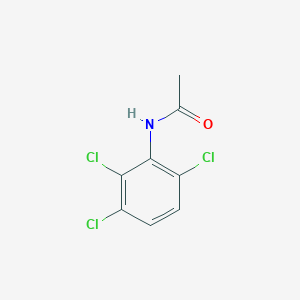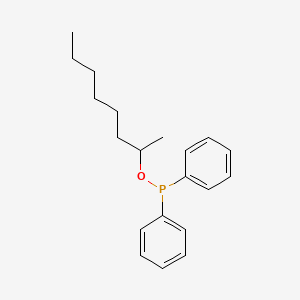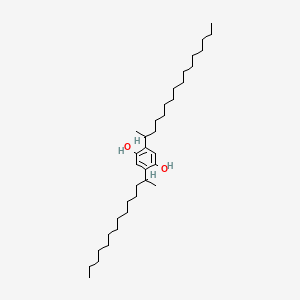![molecular formula C22H20N2 B14495261 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole CAS No. 63637-17-2](/img/structure/B14495261.png)
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-diphenyl-1-propanol with suitable reagents can lead to the formation of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole: Another indole derivative with similar structural features.
4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole: A compound with a similar core structure but different substituents.
Uniqueness
1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole is unique due to its specific arrangement of phenyl groups and the hexahydropyrrolo[3,4-b]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
63637-17-2 |
|---|---|
Fórmula molecular |
C22H20N2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole |
InChI |
InChI=1S/C22H20N2/c1-3-9-15(10-4-1)20-19-17-13-7-8-14-18(17)23-22(19)21(24-20)16-11-5-2-6-12-16/h1-14,19-24H |
Clave InChI |
AVOCTSTZFGOLHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C(C(N2)C4=CC=CC=C4)NC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



